molecular formula C20H22N4O4S2 B4624028 N-1,3-benzothiazol-2-yl-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide

N-1,3-benzothiazol-2-yl-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide

Cat. No. B4624028
M. Wt: 446.5 g/mol
InChI Key: XRMUPIBWCVMJCH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves chloroacetylation of amino benzothiazoles followed by reaction with substituted piperazines in the presence of a base. This process yields various N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs through a simple two-step chemical synthesis approach. These methods offer a straightforward route to a wide array of benzothiazole derivatives, demonstrating the versatility and adaptability of this synthetic pathway in producing compounds with potentially significant properties (Raghavendra et al., 2012).

Molecular Structure Analysis

The molecular structure and conformation of benzothiazole derivatives have been elucidated through single crystal X-ray diffraction studies. These studies reveal that such compounds often exhibit intermolecular hydrogen bonding and specific conformations contributing to their crystal packing. For example, the piperazine ring in these structures adopts a chair conformation, highlighting the importance of molecular geometry in understanding the chemical behavior and interaction potential of these compounds (Kumara et al., 2017).

Scientific Research Applications

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole derivatives have been recognized for their potential in treating various diseases, including cancer, diabetes, and microbial infections. The unique methine center within the thiazole ring makes benzothiazole an essential heterocyclic compound in drug discovery. These compounds exhibit a range of pharmacological activities, such as antiviral, antimicrobial, antiallergic, antidiabetic, antitumor, anti-inflammatory, anthelmintic, and anticancer properties. The structural simplicity of benzothiazoles, coupled with their pharmacological diversity, underscores their significance in medicinal chemistry, paving the way for the development of chemical libraries aimed at discovering new therapeutic agents (Bhat & Belagali, 2020).

Piperazine Derivatives for Therapeutic Use

Piperazine derivatives have been integrated into various drugs across multiple therapeutic categories, including antipsychotics, antihistamines, antianginals, antidepressants, anticancers, antivirals, cardio protectors, anti-inflammatories, and imaging agents. Modifying the substitution pattern on the piperazine nucleus can significantly impact the medicinal potential of the resulting molecules. This flexibility in molecular design has led to the development of piperazine-based compounds that serve as central nervous system agents, anticancer, cardio-protective agents, antivirals, anti-tuberculosis, anti-inflammatory, antidiabetic, antihistamine agents, as well as agents for pain relief and imaging applications. The continual exploration of piperazine-based molecules reflects the scaffold's broad potential and versatility in drug discovery (Rathi et al., 2016).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S2/c1-28-15-6-8-16(9-7-15)30(26,27)24-12-10-23(11-13-24)14-19(25)22-20-21-17-4-2-3-5-18(17)29-20/h2-9H,10-14H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMUPIBWCVMJCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzothiazol-2-yl)-2-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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